REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[C:11]([N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1)(=[O:14])[CH:12]=[CH2:13].C(N(CC)CC)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.Cl>[C:6]([C:5]1[CH:9]=[CH:10][C:2]([CH:13]=[CH:12][C:11]([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=[O:14])=[CH:3][CH:4]=1)([OH:8])=[O:7] |f:3.4.5|
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 500 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20.12 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
17.38 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N1CCCCC1
|
Name
|
|
Quantity
|
25.28 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.224 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
1.216 g
|
Type
|
catalyst
|
Smiles
|
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
can be prepared
|
Type
|
FILTRATION
|
Details
|
the crude product is filtered off
|
Type
|
DISSOLUTION
|
Details
|
It is dissolved in 200 ml of 2N sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
ADDITION
|
Details
|
26 ml of 10N hydrochloric acid are added to the filtrate
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(C=CC(=O)N2CCCCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.27 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |